Anlotinib

Kinase Inhibition Drug Potency VEGFR

Anlotinib is a differentiated multi-target TKI with a unique VEGFR2/PDGFRβ/FGFR1 inhibition profile not replicable by sunitinib, sorafenib, or nintedanib. Clinically validated: ETER100 trial (first-line aRCC) showed PFS 19.0 vs. 9.8 mo (HR=0.53) combined with PD-(L)1 inhibitor; ALTER 0303 (late-line NSCLC) showed median OS 9.6 mo; APOLLO trial (first-line HCC) showed PFS 6.9 vs. 2.8 mo vs. sorafenib. Uniquely facilitates tumor vessel normalization, reprogramming the immunosuppressive TME. The definitive TKI backbone for checkpoint inhibitor combinations and late-line NSCLC research.

Molecular Formula C23H22FN3O3
Molecular Weight 407.4 g/mol
CAS No. 1058156-90-3
Cat. No. B1662124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnlotinib
CAS1058156-90-3
SynonymsAL3818
anlotini
Molecular FormulaC23H22FN3O3
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
InChIInChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
InChIKeyKSMZEXLVHXZPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anlotinib (CAS 1058156-90-3) Overview for Scientific Procurement: A Multi-Target TKI with Differentiated Kinase Profile and Clinical Positioning


Anlotinib is an orally bioavailable, quinoline-derived small-molecule multi-target tyrosine kinase inhibitor (TKI) [1]. It exerts its antineoplastic activity primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and the stem cell factor receptor c-Kit [2]. The compound is approved in China for several oncology indications and is under investigation globally, having demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) in late-line non-small cell lung cancer (NSCLC) [3]. Its clinical relevance is further underscored by its role as the TKI backbone in combination regimens that have shown superiority over established standards of care [4].

Why Generic Substitution Fails for Anlotinib (CAS 1058156-90-3): A Quantitative Case Against In-Class Interchangeability


Generic substitution within the multi-target TKI class is unsupported by comparative data due to anlotinib's distinct and variable kinase inhibition profile against key targets like VEGFR2, PDGFRβ, and FGFR1 . As demonstrated in head-to-head biochemical studies, its potency against these specific targets differs significantly from that of other TKIs like sunitinib, sorafenib, and nintedanib . This translates to divergent clinical outcomes, where anlotinib alone or in combination has produced vastly different PFS and OS benefits in specific disease settings compared to these alternatives [1][2]. Furthermore, unique mechanistic features, such as the facilitation of tumor vessel normalization [3], are not a shared class property, underscoring that its therapeutic and functional profile cannot be reliably replicated by other compounds.

Anlotinib (CAS 1058156-90-3) Quantitative Differentiation: A Comparative Evidence Guide for Scientific Selection


In Vitro Kinase Inhibition Profile: Quantified Superiority Over Sunitinib and Sorafenib

In a direct comparative cellular-stage study using human vascular endothelial cells, anlotinib demonstrated significantly stronger inhibitory activity against key angiogenic kinases compared to sunitinib and sorafenib. Specifically, anlotinib's potency against PDGFRβ (IC50 = 8.7 ± 3.4 nM) and FGFR1 (IC50 = 11.7 ± 4.1 nM) was superior to both sunitinib and sorafenib . Its inhibitory activity against VEGFR2 (IC50 = 5.6 ± 1.2 nM) was second only to sunitinib and far superior to sorafenib .

Kinase Inhibition Drug Potency VEGFR

Superior Progression-Free Survival (PFS) in First-Line Advanced Renal Cell Carcinoma (aRCC)

In a randomized Phase 3 clinical trial (ETER100) for first-line treatment of advanced renal cell carcinoma, the combination of benmelstobart (a PD-L1 inhibitor) plus anlotinib demonstrated a significant improvement in median progression-free survival (PFS) compared to sunitinib [1]. The median PFS was 19.0 months (95% CI 15.3-22.8) in the anlotinib combination arm versus 9.8 months (95% CI 8.4-12.4) in the sunitinib arm, corresponding to a 47% reduction in the risk of progression or death (HR = 0.53 [95% CI 0.42-0.67]; p<0.0001) [1].

Renal Cell Carcinoma Combination Therapy Progression-Free Survival

Significantly Improved Objective Response Rate (ORR) vs Sunitinib in aRCC

In the same ETER100 Phase 3 trial, the combination of benmelstobart and anlotinib also demonstrated a dramatically higher objective response rate (ORR) compared to sunitinib. The ORR was 71.6% for the anlotinib combination versus 25.1% for sunitinib [1]. This finding corroborates the significant PFS benefit and underscores the combination's superior ability to achieve tumor shrinkage.

Renal Cell Carcinoma Combination Therapy Objective Response Rate

Superior PFS and OS vs Sorafenib in First-Line Hepatocellular Carcinoma (HCC)

In the Phase 3 APOLLO trial for first-line advanced hepatocellular carcinoma (aHCC), the combination of anlotinib and penpulimab (an anti-PD-1 antibody) demonstrated superior efficacy compared to sorafenib [1]. The combination achieved a median PFS of 6.9 months versus 2.8 months for sorafenib, and a median overall survival (OS) of 16.5 months versus 13.2 months [1].

Hepatocellular Carcinoma Combination Therapy Overall Survival

Significant Improvement in PFS and OS Over Placebo in Late-Line Advanced NSCLC

In the pivotal Phase 3 ALTER 0303 trial for patients with advanced NSCLC who had progressed after at least two prior lines of systemic therapy, anlotinib significantly improved both overall survival (OS) and progression-free survival (PFS) compared to placebo [1]. Median OS was 9.6 months (95% CI, 8.2-10.6) in the anlotinib group versus 6.3 months (95% CI, 5.0-8.1) in the placebo group (HR, 0.68; 95% CI, 0.54-0.87; P = .002) [1]. Median PFS was 5.4 months in the anlotinib group versus 1.4 months in the placebo group [1].

Non-Small Cell Lung Cancer Third-Line Therapy Overall Survival

Optimal Research and Industrial Application Scenarios for Anlotinib (CAS 1058156-90-3) Based on Quantified Differentiation


Development of TKI-Immunotherapy Combinations for Renal Cell Carcinoma

Anlotinib is the quantitatively validated TKI partner of choice for combination studies with PD-(L)1 inhibitors in first-line aRCC. The ETER100 trial provides a robust evidence base for superior PFS (19.0 vs. 9.8 months, HR=0.53) and ORR (71.6% vs. 25.1%) over the sunitinib standard [1]. Research programs should prioritize this specific combination for clinical investigation and translational studies in this indication.

Investigating Novel Therapies for Late-Stage Non-Small Cell Lung Cancer

For models of heavily pre-treated NSCLC, anlotinib serves as a critical comparator and potential backbone therapy. The ALTER 0303 trial data, showing a median OS of 9.6 months and median PFS of 5.4 months against placebo (1.4 months PFS), provides the definitive reference for efficacy in this setting [2]. It is the optimal agent for studies exploring new combinations or novel mechanisms in third-line and later NSCLC populations.

Mechanistic Studies on Tumor Vessel Normalization and Immunomodulation

Anlotinib possesses a functionally unique ability to facilitate tumor vessel normalization, which is not a uniform class property. This mechanism, which reprograms the immunosuppressive tumor microenvironment into an immunostimulatory one and enhances the efficacy of PD-1 checkpoint blockade [3], makes it a specific molecular tool. It should be prioritized for research projects aimed at understanding or leveraging vascular normalization to improve drug delivery and antitumor immunity.

Research on TKI-Immunotherapy Combinations in Hepatocellular Carcinoma

Anlotinib, combined with anti-PD-1 therapy, has demonstrated superior survival outcomes over the previous TKI standard, sorafenib, in first-line HCC. The APOLLO trial showed a median PFS of 6.9 months (vs. 2.8 months) and median OS of 16.5 months (vs. 13.2 months) [4]. This positions anlotinib as a key component for any research program evaluating novel immunotherapy-based combinations in HCC, offering a clear efficacy benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anlotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.